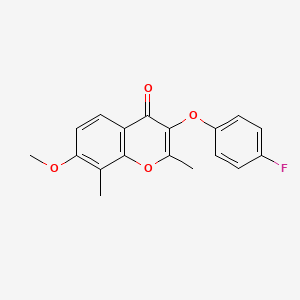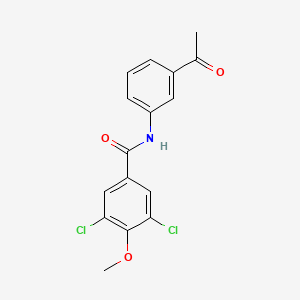![molecular formula C17H16F3N3O B5754508 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as TFP or TFPB and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
TFP works by inhibiting the activity of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting this compound, TFP increases insulin sensitivity and enhances glucose uptake in insulin-sensitive tissues such as adipose tissue and skeletal muscle.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, TFP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using TFP in lab experiments is its potency and selectivity for 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. This allows for precise modulation of insulin signaling pathways without affecting other cellular processes. However, one limitation of using TFP is its potential toxicity and off-target effects. Careful dose-response studies are necessary to ensure that the concentrations used in experiments are not toxic to cells or animals.
未来方向
There are several future directions for research on TFP and its potential therapeutic applications. One area of interest is the development of more potent and selective 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine inhibitors that can be used in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
Another area of interest is the investigation of TFP's effects on other signaling pathways and cellular processes. For example, TFP has been shown to inhibit the growth of cancer cells, and further studies are needed to elucidate the mechanisms behind this effect and to determine whether TFP or related compounds could be used as anticancer agents.
Overall, TFP is a promising compound with potential therapeutic applications in the fields of diabetes, cancer, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective analogs for clinical use.
合成方法
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
科学研究应用
TFP has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that TFP is a potent inhibitor of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine with an IC50 value of 50 nM. This inhibition leads to increased insulin sensitivity and glucose uptake in adipocytes and muscle cells.
In vivo studies have shown that TFP can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in these models.
属性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-3-4-13(12-14)16(24)23-10-8-22(9-11-23)15-6-1-2-7-21-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSFOXDCWMYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
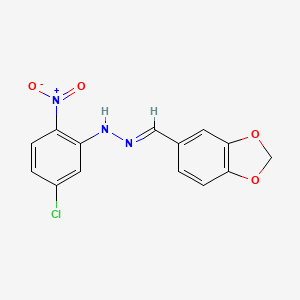

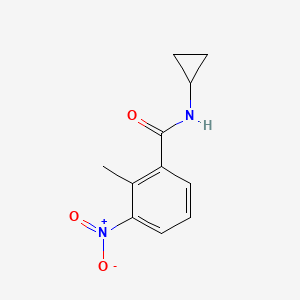
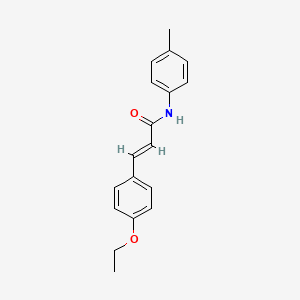
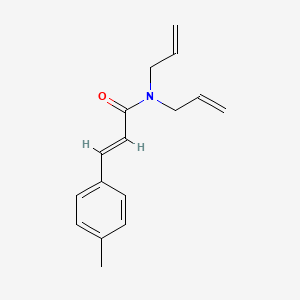
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)
